benzyl N-[({[3-(thiophen-2-yl)pyrazin-2-yl]methyl}carbamoyl)methyl]carbamate
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Overview
Description
Benzyl N-[({[3-(thiophen-2-yl)pyrazin-2-yl]methyl}carbamoyl)methyl]carbamate is a complex organic compound that features a benzyl group, a pyrazine ring substituted with a thiophene moiety, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[({[3-(thiophen-2-yl)pyrazin-2-yl]methyl}carbamoyl)methyl]carbamate typically involves multicomponent reactions. One common method is the Ugi-Zhu three-component reaction, which is coupled with a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process. This method uses toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst, with microwave-dielectric heating to increase the overall yield and reduce reaction time .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of efficient catalysts and solvents can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[({[3-(thiophen-2-yl)pyrazin-2-yl]methyl}carbamoyl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the pyrazine ring can produce dihydropyrazine derivatives.
Scientific Research Applications
Benzyl N-[({[3-(thiophen-2-yl)pyrazin-2-yl]methyl}carbamoyl)methyl]carbamate has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of benzyl N-[({[3-(thiophen-2-yl)pyrazin-2-yl]methyl}carbamoyl)methyl]carbamate involves its interaction with molecular targets through its functional groups. The benzyl group can facilitate binding to hydrophobic pockets, while the pyrazine and thiophene rings can participate in π-π interactions and hydrogen bonding. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to potential biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
- Thiophene derivatives
Uniqueness
Benzyl N-[({[3-(thiophen-2-yl)pyrazin-2-yl]methyl}carbamoyl)methyl]carbamate is unique due to its combination of a benzyl group, a pyrazine ring, and a thiophene moiety
Properties
IUPAC Name |
benzyl N-[2-oxo-2-[(3-thiophen-2-ylpyrazin-2-yl)methylamino]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c24-17(12-23-19(25)26-13-14-5-2-1-3-6-14)22-11-15-18(21-9-8-20-15)16-7-4-10-27-16/h1-10H,11-13H2,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKLOAZPYYONSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=NC=CN=C2C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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